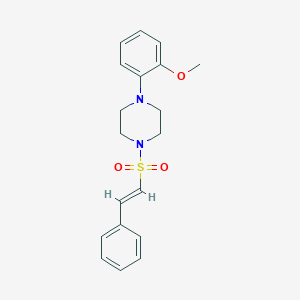

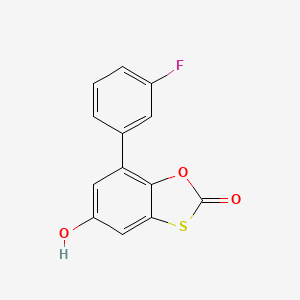

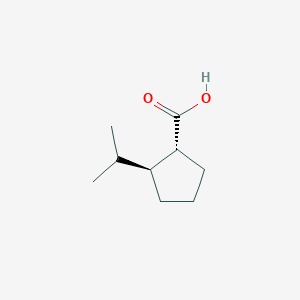

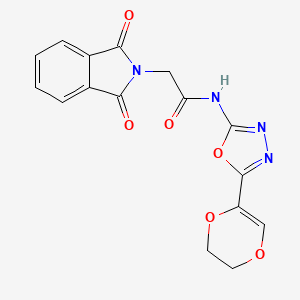

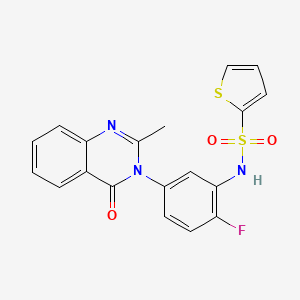

![molecular formula C14H10ClN3O2 B2497379 2-[(3-Chlor-2-methylphenyl)amino]-5-nitrobenzonitril CAS No. 945299-67-2](/img/structure/B2497379.png)

2-[(3-Chlor-2-methylphenyl)amino]-5-nitrobenzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C14H10ClN3O2 and its molecular weight is 287.7. The purity is usually 95%.

BenchChem offers high-quality 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende und schmerzstillende Eigenschaften

Tolfenaminsäure gehört zur Klasse der nichtsteroidalen Antirheumatika (NSAR). Ihre primäre Anwendung liegt in der Reduzierung von Entzündungen und der Linderung von Schmerzen. So funktioniert es:

- Klinische Anwendung: Es wird zur Behandlung von leichten bis mittelschweren Schmerzen eingesetzt, einschließlich Erkrankungen wie Arthritis, Muskelschmerzen und Menstruationsbeschwerden .

Antikrebsaktivität

Neue Forschungsergebnisse deuten darauf hin, dass Tolfenaminsäure krebshemmende Wirkungen zeigt:

- Potenzielles Therapeutikum: Studien untersuchen seinen Einsatz gegen verschiedene Krebsarten, darunter Brust-, Darm- und Prostatakrebs .

Neuroprotektives Potenzial

Tolfenaminsäure zeigt vielversprechende Ergebnisse im Bereich des Neuroprotektion:

- Modulation von Transkriptionsfaktoren: Durch die Förderung des Abbaus eines essentiellen Transkriptionsfaktors kann es Neuronen schützen .

Blockade von Kalziumkanälen

- Tolfenaminsäure hemmt den Kalziumeinstrom in menschlichen polymorphkernigen Leukozyten (PMNL). Diese Eigenschaft könnte Auswirkungen auf Immunreaktionen und Entzündungen haben .

Weitere potenzielle Anwendungen

Wirkmechanismus

Target of Action

It is structurally similar to tolfenamic acid , which targets cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it could prevent the conversion of arachidonic acid to prostaglandins , molecules involved in inflammation and pain signaling.

Biochemical Pathways

The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , reducing the production of prostaglandins and thus alleviating inflammation and pain . The inhibition of pantothenate kinase could affect the Coenzyme A (CoA) synthesis pathway , potentially influencing energy metabolism .

Pharmacokinetics

Its structural analog, tolfenamic acid, is known to be well absorbed and widely distributed in the body . It’s reasonable to hypothesize that 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile might have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, changes in CoA levels could have various downstream effects on cellular metabolism .

Biochemische Analyse

Biochemical Properties

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile plays a vital role in biochemical reactions. It interacts with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins. This interaction inhibits the formation of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile interacts with proteins involved in the regulation of gene expression, such as transcription factors, influencing various cellular processes .

Cellular Effects

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of essential transcription factors . This compound also induces apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenases, preventing the formation of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain. Additionally, 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile promotes the degradation of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile remains stable under specific conditions, maintaining its biochemical properties . Prolonged exposure may lead to degradation, affecting its efficacy and cellular interactions .

Dosage Effects in Animal Models

The effects of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic window and minimizing potential side effects.

Metabolic Pathways

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetics and pharmacodynamics . Additionally, 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile affects metabolic flux and metabolite levels, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, ensuring its intracellular localization . Once inside the cells, it interacts with binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile exhibits specific subcellular localization, influencing its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and regulates gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and cellular effects.

Eigenschaften

IUPAC Name |

2-(3-chloro-2-methylanilino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-9-12(15)3-2-4-13(9)17-14-6-5-11(18(19)20)7-10(14)8-16/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKHBPWVZVOLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2497318.png)